2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyridazine ring, a phenyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The planarity of the molecule could be influenced by the pyrazolo[3,4-d]pyridazine ring, which is a fused ring system .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar acetamide group, while its melting and boiling points would depend on the size and shape of the molecule .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell growth arrest at the G0-G1 stage , leading to a decrease in cell proliferation.
Pharmacokinetics
These properties influence the compound’s bioavailability, which is crucial for its antitumor activity .
Result of Action
The compound’s action leads to significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-19-14-24-27(18-10-6-3-7-11-18)21(19)22(29)26(25-16)15-20(28)23-13-12-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNVTQPDSNQBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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